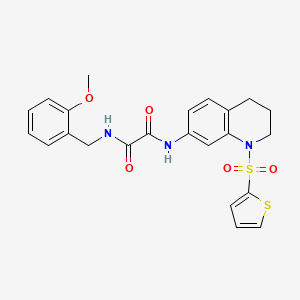

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate can serve as a starting material for the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in the pharmaceutical and agricultural sectors .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are known as versatile scaffolds often used as precursors for more complex heterocyclic systems. They exhibit tautomerism, which may influence their reactivity and, consequently, the biological activities of targets bearing a pyrazole moiety. Understanding the structure/reactivity relationships in these compounds is crucial for designing synthetic methods and developing pharmaceuticals .

Inhibition of D-Amino Acid Oxidase

This compound: has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that protects cells from oxidative stress induced by D-Serine. This inhibition is particularly relevant for preventing formalin-induced tonic pain .

Herbicidal Activity

The compound has shown promise in the field of agriculture, particularly as a herbicide. It has been used to synthesize herbicide candidates with excellent inhibition effects on barnyard grass in greenhouse experiments. This application highlights the potential of This compound in developing new, effective herbicides .

Tautomerism and Structural Analysis

The tautomeric and conformational preferences of pyrazoles, including This compound , are of utmost relevance. Investigations into the structure of pyrazoles that unravel these preferences are essential for a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Development of New Synthetic Methods

The compound is also instrumental in the development of new synthetic methods for accessing the pyrazole moiety. These methods include utilizing transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. The advancement of methodologies and applications of pyrazole derivatives is a key area of research .

properties

IUPAC Name |

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCGCNJYIZXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)